N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine dihydrochloride
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Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C8H11Cl2N3S and its molecular weight is 252.16. The purity is usually 95%.
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Scientific Research Applications
Dynamic Tautomerism and Divalent N(I) Character : A study by Bhatia, Malkhede, and Bharatam (2013) demonstrated the existence of dynamic tautomerism and divalent N(I) character in N-(pyridin-2-yl)thiazol-2-amine, a related compound. This study revealed six competitive isomeric structures for this class of compounds, highlighting their potential electron-donating properties and various tautomeric preferences (Bhatia, Malkhede, & Bharatam, 2013).
Conversion into Azine Fused Thiazole-2-Carbonitriles : Research by Koutentis, Koyioni, and Michaelidou (2013) explored the thermolysis of several N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines, resulting in the production of thiazolopyridine-2-carbonitriles. This process demonstrates the compound's ability to undergo transformation, leading to the creation of heteroazine fused thiazole-2-carbonitriles (Koutentis, Koyioni, & Michaelidou, 2013).
Protonation Sites and Hydrogen Bonding : Böck, Beuchel, Goddard, Richter, Imming, and Seidel (2021) reported the synthesis and structural characterization of related mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles. This study provided insights into the protonation sites, hydrogen bonding patterns, and molecular conformations of such compounds (Böck et al., 2021).
Synthesis and Antimicrobial Activity : Abdelhamid, Abdelall, Abdel-Riheem, and Ahmed (2010) synthesized derivatives containing the thiazole moiety and evaluated their antimicrobial activity. This indicates the potential application of such compounds in developing new antimicrobial agents (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010).
Oxidative C–H Functionalization : Mariappan, Rajaguru, Roja, Muthusubramanian, and Bhuvanesh (2016) demonstrated the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines through an oxidative C–S bond formation strategy. This research contributes to the understanding of metal-free approaches and substrate scope in the synthesis of biologically potent compounds (Mariappan et al., 2016).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets, resulting in a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, indicating that they may have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
N-pyridin-3-yl-4,5-dihydro-1,3-thiazol-2-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S.2ClH/c1-2-7(6-9-3-1)11-8-10-4-5-12-8;;/h1-3,6H,4-5H2,(H,10,11);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLFJYOBEHNMIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC2=CN=CC=C2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.